molecular formula C10H9NO2S B13644702 (R)-3-Isothiocyanato-3-phenylpropanoic acid

(R)-3-Isothiocyanato-3-phenylpropanoic acid

Katalognummer: B13644702
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: IVMLKBRDYFRXJU-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Isothiocyanato-3-phenylpropanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylpropanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Isothiocyanato-3-phenylpropanoic acid typically involves the reaction of ®-3-aminopropanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: ®-3-aminopropanoic acid

    Reagent: Thiophosgene

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-3-Isothiocyanato-3-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The phenylpropanoic acid moiety can be subjected to oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Formation of thiourea derivatives when reacted with amines.

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

®-3-Isothiocyanato-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-3-Isothiocyanato-3-phenylpropanoic acid involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylisothiocyanate: Similar structure but lacks the propanoic acid moiety.

    3-Isothiocyanatopropanoic acid: Similar structure but lacks the phenyl group.

    Benzyl isothiocyanate: Similar isothiocyanate group but different alkyl chain.

Uniqueness

®-3-Isothiocyanato-3-phenylpropanoic acid is unique due to the presence of both the phenyl group and the propanoic acid moiety, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H9NO2S

Molekulargewicht

207.25 g/mol

IUPAC-Name

(3R)-3-isothiocyanato-3-phenylpropanoic acid

InChI

InChI=1S/C10H9NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m1/s1

InChI-Schlüssel

IVMLKBRDYFRXJU-SECBINFHSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)N=C=S

Kanonische SMILES

C1=CC=C(C=C1)C(CC(=O)O)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.